

Envonalkib Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects

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Compound of Interest		
Compound Name:	Envonalkib	
Cat. No.:	B10827855	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing **Envonalkib** dosage to minimize off-target effects during preclinical and clinical research.

Troubleshooting Guide: Unexpected Phenotypes or Toxicity

Researchers observing unexpected cellular phenotypes or toxicity in their experiments with **Envonalkib** can refer to the following guide to troubleshoot potential off-target effects.

Troubleshooting & Optimization

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Observed Issue	Potential Cause (On- Target)	Potential Cause (Off- Target)	Recommended Action
Reduced cell viability in non-ALK/ROS1/c- Met expressing cell lines	Unlikely if cell lines are confirmed negative for on-target kinases.	Inhibition of essential kinases other than ALK, ROS1, or c-Met.	1. Confirm the absence of ALK, ROS1, and c-Met expression and activation in your cell line via Western blot or RT-PCR.2. Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) and compare it to the IC50 for on-target kinases.3. If GI50 is significantly higher than the on-target IC50, consider performing a kinomewide selectivity profiling assay to identify potential off-target kinases.
Unexpected changes in signaling pathways unrelated to ALK/ROS1/c-Met	Downstream effects of inhibiting ALK/ROS1/c-Met signaling.	Inhibition of kinases in other signaling pathways.	1. Map the observed signaling changes to known downstream pathways of ALK, ROS1, and c-Met.2. If the pathway is unrelated, perform a phospho-kinase array to identify unexpectedly modulated



pathways.3. Correlate findings with a kinase selectivity profile to identify potential off-target kinases responsible for the observed pathway modulation.

1. Review preclinical

In vivo toxicity at doses expected to be well-tolerated

On-target toxicity in tissues with physiological expression of ALK, ROS1, or c-Met.

Inhibition of off-target kinases crucial for normal physiological functions. and clinical safety
data for known ontarget toxicities.2.
Consider reducing the
dose to the lowest
effective concentration
based on in vitro
potency.3. If toxicity
persists, investigate
potential off-target
effects through tissuespecific kinase
expression analysis
and correlation with a
kinome scan.

Frequently Asked Questions (FAQs) Q1: What are the known on-target and off-target activities of Envonalkib?

Envonalkib is a potent tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1] Preclinical data has demonstrated its high potency against wild-type ALK and certain ALK resistance mutations.



Target	IC50 (nM)
ALK (wild-type)	1.96
ALK (L1196M mutation)	35.1
ALK (G1269S mutation)	61.3

IC50 values represent the concentration of **Envonalkib** required to inhibit 50% of the kinase activity in vitro.

While a comprehensive public kinase selectivity profile is not available, as a multi-targeted TKI, **Envonalkib** may inhibit other kinases at higher concentrations, which could contribute to off-target effects.

Q2: What are the common adverse events observed with Envonalkib in clinical trials, and how can they be managed in a research setting?

In a phase III clinical trial, treatment-related adverse events (TRAEs) were observed in a significant number of participants. [2][3] The most common grade 1-2 TRAEs reported in the first-in-human phase I study were vomiting (79.3%), diarrhea (76.1%), and nausea (68.2%). Grade \geq 3 TRAEs in the phase III trial included elevated liver enzymes and neutropenia.



Adverse Event	Potential Management in Preclinical Research
Gastrointestinal (vomiting, diarrhea, nausea)	Monitor for signs of GI distress in animal models. Consider dose reduction or intermittent dosing schedules.
Hepatotoxicity (elevated liver enzymes)	Monitor liver function markers in in vivo studies. If elevated, consider dose reduction and investigate potential off-target effects on hepatic kinases.
Hematological (neutropenia)	Perform complete blood counts during in vivo experiments. If neutropenia is observed, a dose reduction or temporary discontinuation may be necessary.

Q3: What is the recommended starting dose for in vitro and in vivo experiments?

For in vitro studies, a starting concentration range of 1-100 nM is recommended to cover the on-target IC50 values. A dose-response curve should be performed to determine the optimal concentration for the specific cell line and experimental endpoint.

For in vivo studies, the recommended phase II clinical dose is 600 mg twice daily.[3] However, for preclinical animal studies, dose-finding experiments are crucial. Starting with a lower dose and escalating based on efficacy and tolerability is advised.

Experimental Protocols Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of **Envonalkib** against a broad panel of kinases.

Methodology:

• Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large panel of purified human kinases (e.g., >400 kinases).



- Provide the service with a sample of **Envonalkib** at a specified concentration (typically 1 μ M for initial screening) to assess the percent inhibition of each kinase.
- For kinases showing significant inhibition (>50%), request follow-up IC50 determination with a dose-response curve.
- Analyze the data to identify on-target and off-target kinases and calculate a selectivity score (e.g., S-score).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

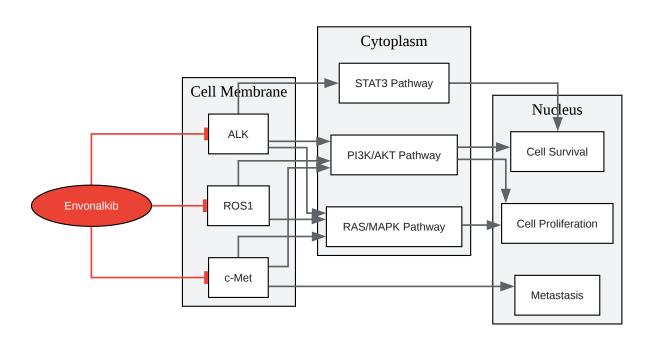
Objective: To verify target engagement of **Envonalkib** and identify potential off-target binding in a cellular context.

Methodology:

- Culture cells of interest and treat with Envonalkib at various concentrations or a vehicle control.
- Heat the cell lysates at a range of temperatures to induce protein denaturation.
- Separate the soluble protein fraction from the aggregated proteins by centrifugation.
- Quantify the amount of ALK, ROS1, c-Met, and suspected off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry.
- Analyze the data to determine the thermal shift, where ligand binding stabilizes the protein, resulting in a higher melting temperature.

Visualizations

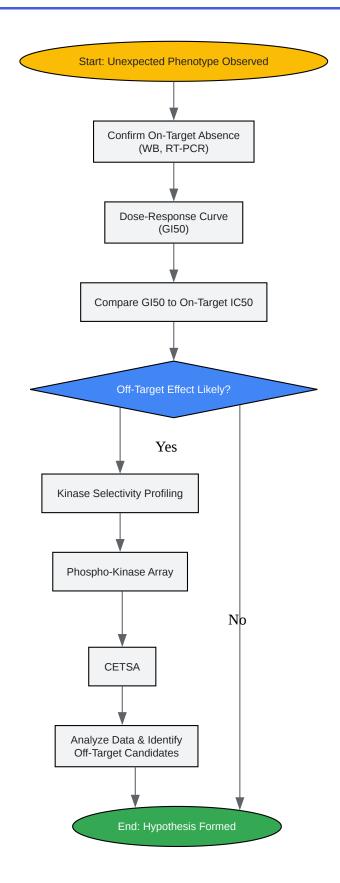




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Caption: **Envonalkib** inhibits ALK, ROS1, and c-Met signaling pathways.

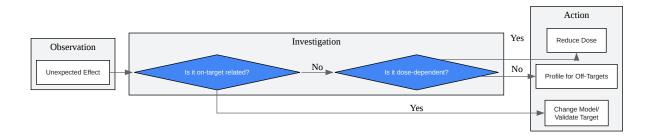




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Caption: Workflow for troubleshooting unexpected experimental outcomes.





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Caption: Logical steps for addressing off-target effects.

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